

Comparative Toxicity Analysis of BMS-986094 and Other Nucleotide Analogues

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Compound of Interest

Compound Name: BMS-986094

Cat. No.: B608112

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A detailed guide for researchers and drug development professionals on the toxicity profiles of **BMS-986094** in comparison to other notable nucleotide and nucleoside analogues. This report synthesizes data from clinical trials and preclinical studies to provide a comprehensive overview of adverse events, underlying mechanisms, and the experimental protocols used in their evaluation.

Executive Summary

BMS-986094, an investigational guanosine nucleotide analogue developed for the treatment of Hepatitis C, was discontinued in Phase II clinical trials due to significant safety concerns. This guide provides a comparative analysis of its toxicity profile against several other nucleotide and nucleoside analogues that are either in clinical use or have been extensively studied. The primary toxicities associated with **BMS-986094** were cardiotoxicity and renal toxicity, which proved to be dose-limiting and, in some cases, fatal. In contrast, other nucleotide analogues exhibit a range of different target organ toxicities, with varying degrees of severity. This comparison aims to provide a clear, data-driven overview to inform future drug development and research in this class of compounds.

Data Presentation: Comparative Toxicity Overview

The following tables summarize the key toxicity findings for **BMS-986094** and a selection of other nucleotide and nucleoside analogues. Data is compiled from published clinical trial results and post-marketing safety surveillance. Adverse events are graded according to the Common Terminology Criteria for Adverse Events (CTCAE) where possible.

Table 1: Cardiotoxicity and Myopathy

Drug	Indication(s)	Incidence of Cardiotoxicity/ Myopathy	Severity (CTCAE Grades)	Clinical Manifestations
BMS-986094	Hepatitis C (Investigational)	High incidence of cardiac dysfunction in a Phase II trial.	Grades 3-4	Reduced left ventricular ejection fraction, heart failure, death.[1][2]
Telbivudine	Hepatitis B	Grade 3-4 creatine kinase (CK) elevations: 12.9% in the GLOBE trial.[3][4][5]	Grades 1-4	Asymptomatic CK elevation, myalgia, myopathy.[3][4][5]
Lamivudine	HIV, Hepatitis B	Grade 3-4 CK elevations: 4.1% in the GLOBE trial.[6]	Grades 1-4	Generally milder muscle-related symptoms compared to telbivudine.[6]
Entecavir	Hepatitis B	Rare reports of myopathy.	Not well-defined in large trials.	Muscle weakness.
Sofosbuvir	Hepatitis C	No significant cardiotoxicity reported in major clinical trials (NEUTRINO, FISSION, POSITRON, FUSION).	Not a significant safety signal.	Generally well-tolerated with regard to cardiac function.[7][8][9]
Tenofovir DF	HIV, Hepatitis B	Myopathy is not a commonly reported adverse event.	Not a significant safety signal.	

Adefovir Dipivoxil	Hepatitis B	Myopathy is not a commonly reported adverse event.	Not a significant safety signal.
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Table 2: Nephrotoxicity

Drug	Indication(s)	Incidence of Nephrotoxicity	Severity (CTCAE Grades)	Clinical Manifestations
BMS-986094	Hepatitis C (Investigational)	Observed in conjunction with cardiotoxicity in a Phase II trial.	Not explicitly graded in available reports.	Increased serum creatinine.
Tenofovir DF	HIV, Hepatitis B	Variable, with some studies showing a higher risk of renal dysfunction.	Grades 1-3	Decreased glomerular filtration rate (GFR), proximal renal tubulopathy, Fanconi syndrome. [10] [11] [12] [13]
Adefovir Dipivoxil	Hepatitis B	Dose-dependent nephrotoxicity. At 10 mg/day, the risk is present but lower than at higher doses. [14] [15] [16] [17] [18]	Grades 1-3	Increased serum creatinine, hypophosphatemia. [14] [15] [16] [17] [18]
Lamivudine	HIV, Hepatitis B	Low incidence of nephrotoxicity.	Not a significant safety signal.	Generally considered to have a favorable renal safety profile.
Entecavir	Hepatitis B	Low incidence of nephrotoxicity.	Not a significant safety signal.	Generally considered to have a favorable renal safety profile.

Telbivudine	Hepatitis B	Not a primary toxicity.	Not a significant safety signal.	
Sofosbuvir	Hepatitis C	No significant nephrotoxicity reported in major clinical trials.	Not a significant safety signal.	Generally well-tolerated with regard to renal function.[7][8][9]

Table 3: Other Notable Toxicities

Drug	Indication(s)	Notable Adverse Events	Incidence
Lamivudine	HIV, Hepatitis B	Pancreatitis, peripheral neuropathy.	Pancreatitis is rare but has been reported. [19][20][21]
Entecavir	Hepatitis B	Lactic acidosis (rare, primarily in patients with decompensated cirrhosis).[22][23][24] [25][26]	Very low.[22][23][24] [25][26]
Sofosbuvir	Hepatitis C	Headache, fatigue, nausea.	Common, but generally mild to moderate.[7][8][9][27]

Experimental Protocols

BMS-986094 Phase II Trial (NCT01425970)

- Objective: To evaluate the safety, tolerability, and efficacy of **BMS-986094** in combination with other agents for the treatment of chronic HCV infection.[28]
- Study Design: A multi-center, two-part study. Part A was a randomized, double-blind, placebo-controlled trial.[28]

- Patient Population: Treatment-naïve adults with chronic HCV genotype 2 or 3 infection.[\[28\]](#)
Key exclusion criteria included signs of decompensated liver disease, other chronic liver diseases, and significant psychiatric conditions.[\[28\]](#)
- Dosing Regimen: The trial was halted due to safety concerns, and specific dosing information that led to the adverse events is not fully detailed in publicly available documents.
- Safety Monitoring: Included regular monitoring of clinical symptoms, vital signs, electrocardiograms (ECGs), and laboratory parameters, including cardiac and renal function markers.

Telbivudine GLOBE Trial

- Objective: To compare the efficacy and safety of telbivudine versus lamivudine over two years in patients with chronic hepatitis B.[\[3\]](#)[\[5\]](#)
- Study Design: A large, multicenter, randomized, double-blind, active-controlled Phase III trial.
- Patient Population: Included both HBeAg-positive and HBeAg-negative patients with chronic hepatitis B.
- Dosing Regimen: Telbivudine 600 mg once daily or lamivudine 100 mg once daily.
- Safety Monitoring: Adverse events were recorded at each visit. Laboratory assessments, including creatine kinase (CK) levels, were performed regularly. Myopathy was defined by muscle pain or weakness with a CK level >10 times the upper limit of normal (ULN).[\[3\]](#)[\[5\]](#)

Tenofovir Disoproxil Fumarate (TDF) Renal Safety Monitoring in Clinical Practice

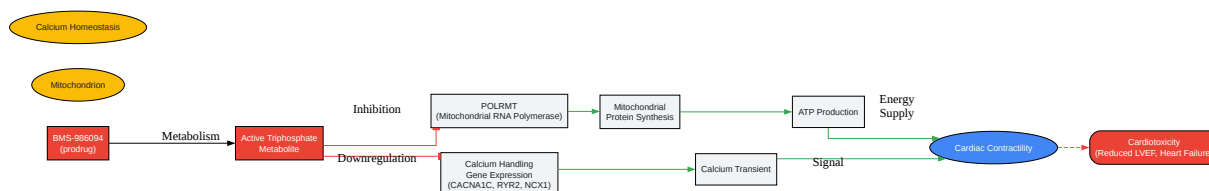
- General Protocol: Routine monitoring of renal function is recommended for patients on TDF.
- Assessments:
 - Baseline: Estimated glomerular filtration rate (eGFR), serum creatinine, urinalysis for proteinuria, and serum phosphate.

- Follow-up: Regular monitoring of eGFR and serum creatinine. More frequent monitoring is advised for patients with pre-existing renal impairment or other risk factors.
- Definition of Nephrotoxicity: Varies across studies but often includes a significant decrease in eGFR from baseline (e.g., >25% decrease), development of proteinuria, or evidence of proximal tubular dysfunction (e.g., hypophosphatemia, glycosuria in the absence of hyperglycemia).

Mechanisms of Toxicity and Signaling Pathways

BMS-986094 Cardiotoxicity

The precise mechanism of **BMS-986094**-induced cardiotoxicity is not fully elucidated, but preclinical studies suggest a multifactorial process potentially involving mitochondrial dysfunction and disruption of calcium homeostasis. While direct inhibition of mitochondrial DNA polymerase has been debated, some evidence points towards an off-target effect on mitochondrial RNA polymerase (POLRMT), leading to impaired mitochondrial protein synthesis and reduced cellular energy production in cardiomyocytes.[29] Additionally, in vitro studies using human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) have shown that **BMS-986094** can impair cardiac contractility by decreasing calcium transient, possibly through downregulation of genes involved in calcium handling.[28][30]

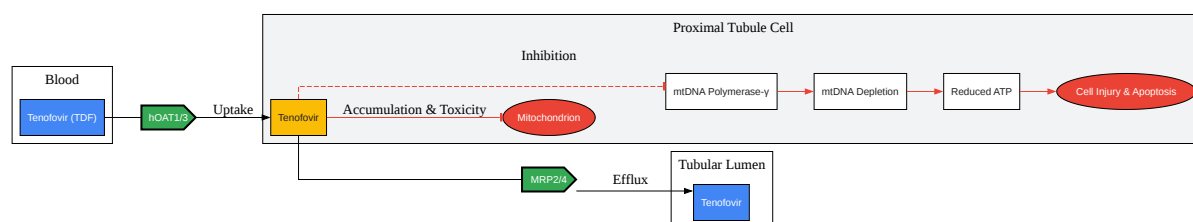


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Proposed Mechanism of **BMS-986094** Cardiotoxicity

Tenofovir Disoproxil Fumarate (TDF) Nephrotoxicity

TDF-associated nephrotoxicity is primarily characterized by proximal renal tubular dysfunction. The mechanism involves the accumulation of tenofovir within the proximal tubule cells. Tenofovir is actively taken up from the blood into these cells by the human organic anion transporters (hOAT1 and hOAT3) located on the basolateral membrane. Its efflux into the tubular lumen is mediated by multidrug resistance-associated proteins (MRP2 and MRP4) on the apical membrane. High intracellular concentrations of tenofovir can lead to mitochondrial toxicity by inhibiting mitochondrial DNA polymerase gamma, resulting in mitochondrial DNA depletion, impaired cellular energy production, and ultimately, cell injury and apoptosis.



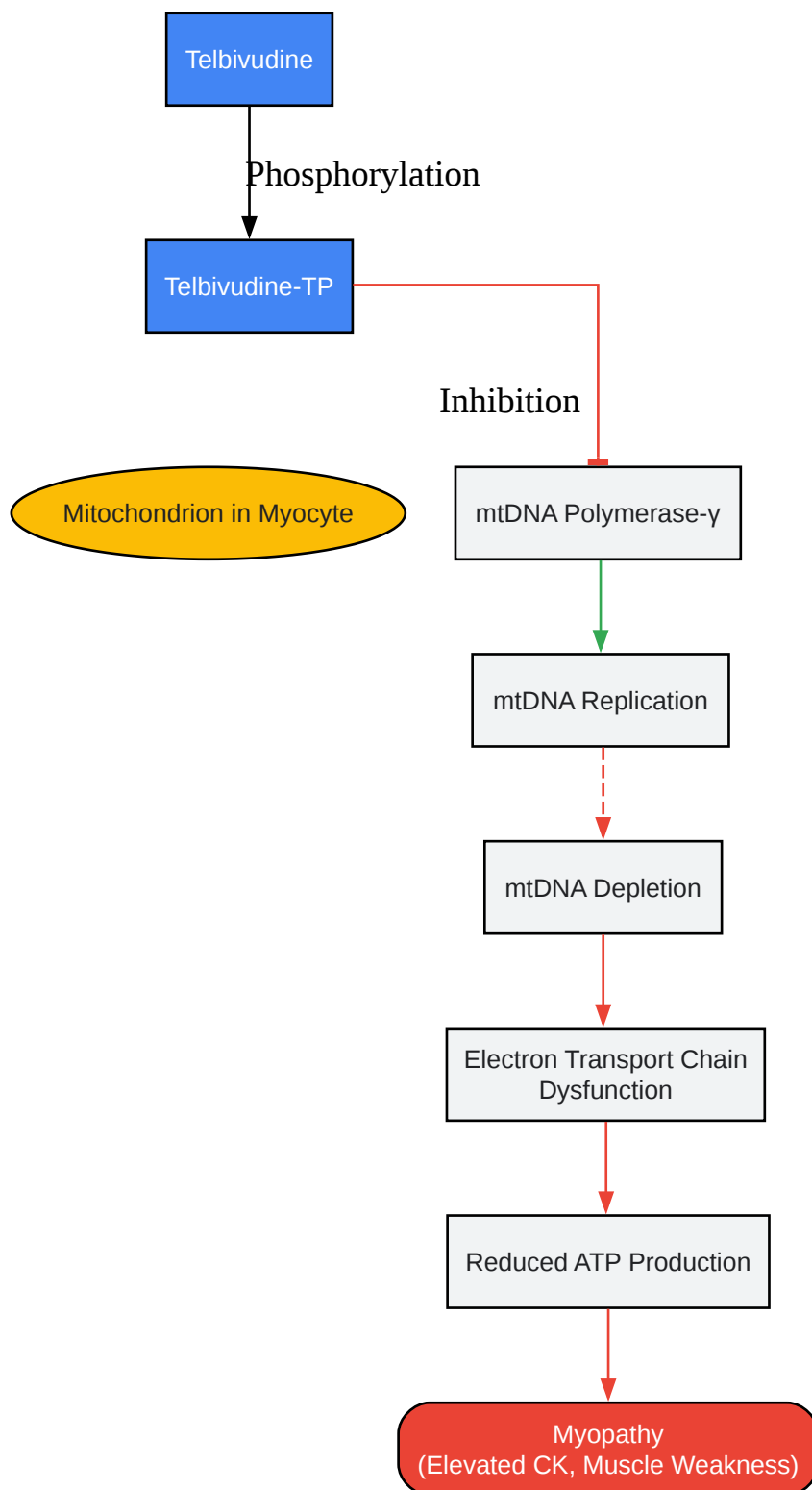
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Mechanism of Tenofovir-Induced Nephrotoxicity

Telbivudine-Induced Myopathy

The myopathy associated with telbivudine is thought to be a consequence of mitochondrial dysfunction. As a nucleoside analogue, telbivudine can be phosphorylated to its active triphosphate form, which may inhibit mitochondrial DNA polymerase gamma. This inhibition leads to a depletion of mitochondrial DNA, impairing the synthesis of essential proteins for the electron transport chain. The resulting disruption in oxidative phosphorylation reduces ATP

production in muscle cells, leading to cellular stress, damage, and the clinical manifestations of myopathy, including elevated creatine kinase levels and muscle weakness.[3][4][5][6]



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Proposed Mechanism of Telbivudine-Induced Myopathy

Conclusion

The toxicity profile of **BMS-986094**, characterized by severe cardiotoxicity and renal toxicity, underscores the challenges in developing safe and effective nucleotide analogues. While other drugs in this class, such as tenofovir and adefovir, also exhibit significant renal toxicity, and telbivudine is associated with myopathy, the cardiac adverse events of **BMS-986094** were particularly alarming and led to its discontinuation. In contrast, entecavir and sofosbuvir have demonstrated more favorable safety profiles in their respective indications.

This comparative analysis highlights the importance of thorough preclinical toxicity screening, including the use of advanced in vitro models like hiPSC-derived cardiomyocytes, to identify potential organ-specific toxicities early in drug development. Understanding the diverse mechanisms of toxicity among nucleotide analogues is crucial for designing safer next-generation therapeutics. Continued research into the specific molecular interactions that lead to these adverse events will be essential for mitigating the risks associated with this important class of antiviral agents.

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